N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
This compound is a sulfonamide derivative featuring a benzenesulfonyl-substituted piperidine core linked via an ethyl bridge to an ethanediamide group. The ethanediamide moiety is further substituted with a 2-(furan-2-yl)ethyl chain. Its structural complexity arises from the integration of aromatic (benzene, furan) and heterocyclic (piperidine) motifs, which are common in bioactive molecules targeting neurological or enzymatic pathways.
Key structural features:
- Benzenesulfonyl group: Enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins.
- Piperidine ring: A flexible scaffold that facilitates conformational adaptability.
- Ethanediamide linker: Provides hydrogen-bonding sites and structural rigidity.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c25-20(21(26)23-14-12-18-8-6-16-29-18)22-13-11-17-7-4-5-15-24(17)30(27,28)19-9-2-1-3-10-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGKUGVSMMWJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and sulfonic acids.
Reduction: Benzene derivatives and reduced piperidine compounds.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares functional and structural similarities with several sulfonamide and piperidine derivatives. Below is a detailed comparison:
Physicochemical and Pharmacological Insights
While explicit data for the target compound is unavailable, trends from analogues suggest:
- Lipophilicity : The benzenesulfonyl and furan groups increase logP compared to W-15 (chlorophenyl) but reduce it relative to tetramethylpiperidine derivatives (e.g., 2d) .
- Bioactivity : Piperidine-sulfonamides like W-15 exhibit affinity for opioid receptors, while furan-containing analogues (e.g., ) often target enzymes or transporters. The ethanediamide linker may confer protease resistance or metal-binding capacity .
Critical Analysis of Structural Design
- Advantages :
- Limitations :
- Synthetic complexity due to multiple chiral centers (piperidine, ethanediamide) may hinder large-scale production.
- Lack of halogenation (cf. W-15’s 4-chloro group) could reduce target-binding specificity .
Biological Activity
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
1. Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine analogs demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin . This suggests that this compound may possess similar or superior anticancer efficacy.
2. Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored in the context of Alzheimer's disease. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. Studies suggest that such inhibition can lead to improved cognitive function and reduced amyloid plaque formation in the brain . The presence of the furan moiety may enhance blood-brain barrier permeability, increasing the compound's effectiveness in neurological applications.
3. Anti-inflammatory Properties
The sulfonamide group within the compound may confer anti-inflammatory properties. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate immune responses. This dual action makes this compound a candidate for treating inflammatory conditions.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer progression and neurodegeneration, as evidenced by studies showing structural analogs binding effectively to AChE and IKKb, an important target in cancer therapy .
- Receptor Binding : Investigations into binding affinities using techniques like surface plasmon resonance (SPR) are essential for elucidating how this compound interacts with various biological targets, potentially leading to insights into its pharmacodynamics.
Data Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neuroprotective | Inhibits AChE and BuChE | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
Several studies have focused on related compounds that share structural similarities with this compound:
- Piperidine Derivatives in Cancer Therapy : A study demonstrated that specific piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that similar compounds may yield comparable results .
- Alzheimer's Disease Models : Research involving piperidine-based inhibitors showed promising results in reducing amyloid-beta aggregation and improving cognitive function in animal models of Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
